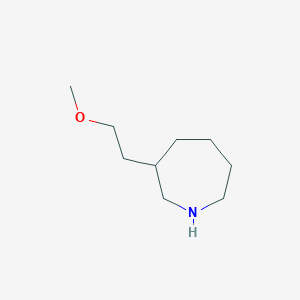

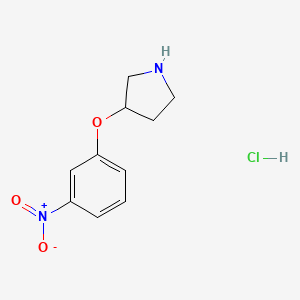

![molecular formula C6H12ClNO B1471191 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride CAS No. 1427356-35-1](/img/structure/B1471191.png)

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

Overview

Description

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence . The IUPAC name for this compound is (3-azabicyclo[3.1.0]hexan-1-yl)methanol hydrochloride .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One such method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods have been reported to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H . The molecular weight of this compound is 149.62 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.62 .Scientific Research Applications

Synthesis and Chemical Transformations

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride serves as a critical intermediate in the synthesis of a diverse array of chemical structures, highlighting its versatility in organic chemistry. For instance, it has been used in the stereocontrolled synthesis of functionalized methano-bridged pyrrolidines, demonstrating a method to suppress competitive oxygen neighboring group participation in electrophilic addition-rearrangement routes (Krow et al., 2002). Similarly, novel methods for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction highlight its eco-friendliness and efficiency, utilizing aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water (Ghorbani et al., 2016).

Advanced Organic Synthesis

The compound has also been pivotal in the development of stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, involving rearrangements of iodides to alcohols and alcohols to fluorides initiated by Selectfluor and Deoxo-Fluor, respectively. This approach illustrates its critical role in creating complex organic molecules with potential pharmaceutical applications (Krow et al., 2004).

Novel Synthetic Pathways

Moreover, innovative synthetic methodologies utilizing this compound have been reported, such as the synthesis of N-Boc-2,3-methano-β-proline through an unusual rearrangement of a spirocyclic epoxide. This pathway opens new avenues for accessing previously challenging bicyclic structures (Adamovskyi et al., 2014). Additionally, the preparation of 3-azabicyclo[3.1.0]hexanes via insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom showcases a novel strategy for constructing these frameworks with high yields and potential for further derivatization (Kimura et al., 2015).

Asymmetric Synthesis and Biological Applications

The use of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of biologically active compounds further exemplifies the compound's utility in creating pharmacologically relevant products. Through selective rearrangement and ring cleavage, these intermediates lead to pyrrolidinones and other optically active compounds, demonstrating the compound's significance in medicinal chemistry (Jida et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride are histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes. Histone deacetylase is involved in the regulation of gene expression, while opioid receptors and the dopamine D3 receptor are involved in pain perception and reward behavior, respectively .

Mode of Action

This compound interacts with its targets by acting as an inhibitor of histone deacetylase and an antagonist of opioid receptors and the dopamine D3 receptor . This means that the compound prevents these targets from performing their usual functions, leading to changes in the biological processes they are involved in .

Biochemical Pathways

The inhibition of histone deacetylase by this compound can lead to changes in gene expression, affecting various biochemical pathways . Similarly, the antagonism of opioid receptors and the dopamine D3 receptor can affect the pathways involved in pain perception and reward behavior .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression due to histone deacetylase inhibition and alterations in pain perception and reward behavior due to antagonism of opioid receptors and the dopamine D3 receptor .

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylases and opioid receptors. The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, including alterations in gene expression and cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in certain cancer cell lines, such as HeLa and CT26 cells. It affects the distribution of cells across different cell cycle stages, leading to an accumulation of cells in the SubG1 phase and the induction of apoptosis . Additionally, it can disrupt the organization of actin filaments, leading to changes in cell morphology and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of histone deacetylases, leading to changes in chromatin structure and gene expression. This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes, contributing to its antitumor activity . Additionally, it interacts with opioid receptors, acting as an antagonist and modulating pain perception and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent changes in cellular function . The stability and degradation of the compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and produce therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound . Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites with different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles . The distribution of the compound can also be affected by its binding to plasma proteins, which can influence its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, the compound can be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name |

3-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAWEAQFJOWZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427356-35-1 | |

| Record name | 3-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

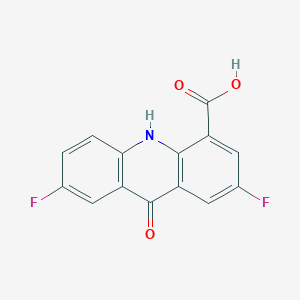

![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)

![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)

![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)

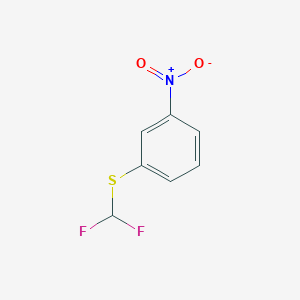

![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)

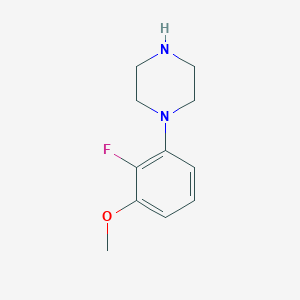

![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)